4-(1,2,2-Trifluoroethyl)benzoic acid
Description
4-(1,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a trifluoroethyl (-CH₂CF₂F) substituent at the para position of the benzene ring. The fluorine atoms impart strong electron-withdrawing effects, enhancing the compound's acidity compared to non-fluorinated benzoic acids.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O2/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8H,(H,13,14) |
InChI Key |
YJODISCXZGOZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydroxybenzoic Acids with Trifluoroethyl Derivatives
One established method involves the reaction of hydroxybenzoic acids with trifluoroethyl triflate or trifluoroethyl halides to form trifluoroethoxybenzoic acids, which can be further transformed into trifluoroethyl derivatives.
Process Description: Hydroxybenzoic acid derivatives are reacted with 2,2,2-trifluoroethyl triflate under basic conditions to yield trifluoroethoxybenzoic acids. This reaction is generally performed in polar aprotic solvents such as acetone or N,N-dimethylformamide, with a weak base like potassium carbonate facilitating the alkylation.
Limitations: The use of trifluoroethyl triflate is costly and commercially limited. Additionally, oxidation of acetyl intermediates with hypochlorite can lead to partial halogenation of the aromatic ring, complicating purification and reducing yield.
Oxidation of Trifluoroethoxyacetophenones
An alternative route involves the oxidation of trifluoroethoxyacetophenones to the corresponding benzoic acids.
Process Description: Trifluoroethoxyacetophenones undergo oxidation with hypochlorite under controlled conditions to yield trifluoroethoxybenzoic acids. This method requires careful temperature control to minimize halogenation side-products.
Yield and Purity: This method can provide good yields but is limited by ring halogenation side reactions.
Halogenation and Subsequent Fluorination of Benzoyl Chloride Intermediates
A multi-step synthetic route involves:
- Conversion of methylbenzoic acid derivatives to benzoyl chlorides via reaction with thionyl chloride.
- Optical chlorination under light to introduce trichloromethyl groups.
- Fluorination of the chlorinated intermediates with hydrogen fluoride.
- Hydrolysis to yield trifluoromethyl-substituted benzoic acids.
Direct Oxidation of Trifluoromethylbenzaldehydes
The oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid has been reported with high efficiency using a catalytic system of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate under oxygen atmosphere at 70°C.
- Reaction Conditions: Aqueous medium, oxygen balloon, mild heating (70°C), 1-hour reaction time.
- Yield: Approximately 99% isolated yield.
While this method is specific to trifluoromethylbenzoic acid, it provides insight into the oxidative strategies applicable to trifluoroethyl analogues.
Hydrolysis of Trifluoromethyl Benzyl Dichloride Derivatives
Hydrolysis of trifluoromethyl benzyl dichloride intermediates can generate trifluoromethyl benzaldehydes, which can then be oxidized to the corresponding benzoic acids.
- Process Summary: Benzyl dichloride derivatives are hydrolyzed under controlled conditions, followed by oxidation steps to yield trifluoromethyl benzoic acids.
Comparative Data Table of Key Preparation Methods
Research Findings and Analysis
- The alkylation of hydroxybenzoic acids with trifluoroethyl triflate is well-documented but limited by reagent cost and availability.
- Oxidation of acetophenone derivatives can efficiently produce trifluoroethoxybenzoic acids but requires careful control to avoid aromatic ring chlorination, which complicates pharmaceutical applications.
- Multi-step halogenation followed by fluorination and hydrolysis offers a robust route for trifluoromethyl benzoic acid derivatives with high yield and purity, suitable for scale-up.
- Catalytic oxidation of trifluoromethylbenzaldehydes under oxygen with copper and cobalt catalysts provides a high-yield, environmentally benign method, which may inspire analogous approaches for trifluoroethyl analogues.
- Hydrolysis of trifluoromethyl benzyl dichloride intermediates is a viable preparative step for aldehyde intermediates in trifluoroalkyl benzoic acid synthesis.
Chemical Reactions Analysis
Esterification and Derivative Formation
The carboxylic acid group undergoes esterification with alcohols or alkyl halides. Notable derivatives include:
Ester derivatives show enhanced bioavailability compared to the parent acid .
Oxidation
The trifluoroethyl group is resistant to oxidation, but the benzene ring can undergo controlled oxidation:
Reduction
The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH₄, though the trifluoroethyl group remains intact.
Photochemical Reactions
The trifluoroethyl group participates in UV-induced crosslinking reactions. Key findings:
| Application | Conditions | Outcome | Source |
|---|---|---|---|
| Polymer crosslinking | 254 nm UV light, 15 min | Enhanced material stability | |
| Bioconjugation | Diazirine photoactivation | Site-specific protein labeling |
These reactions exploit the C–F bond’s stability under irradiation .
Acid-Base and Solubility Behavior
The compound’s pKa is ~4.15, making it soluble in alkaline aqueous solutions (pH > 5) . Its solubility profile:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| Water | 0.12 | 25 | |
| Methanol | 8.5 | 25 | |
| Chloroform | 3.2 | 25 |
Scientific Research Applications
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid is a versatile compound with significant applications in pharmaceutical development, fluorinated compounds, material science, biochemical research, and agricultural chemistry . Its unique trifluoroethyl group makes it valuable in the production of fluorinated compounds, which are known for their stability and bioactivity in medicinal chemistry .
Applications of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid
- Pharmaceutical Development This compound acts as an important intermediate in the synthesis of pharmaceuticals, particularly in creating drugs with enhanced efficacy and reduced side effects . 4-Hydroxy-2-(trifluoromethyl)benzoic acid can be attached to molecular scaffolds through esterification and amide synthesis for producing active pharmaceutical ingredients (APIs) as antitubercular agents .
- Fluorinated Compounds The trifluoroethyl group in 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid is valuable in producing fluorinated compounds, known for their stability and bioactivity in medicinal chemistry .
- Material Science This compound is used in developing advanced materials, including polymers and coatings, that require specific thermal and chemical resistance properties . Polyesters with segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid self-assemble to form spherulite crystals for the fabrication of optical vortex beam generators .
- Biochemical Research It serves as a useful tool in biochemical assays, helping researchers study enzyme interactions and metabolic pathways because of its reactive nature . 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, derived from 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, is utilized as a highly photolabile label fixable to biochemical agents .
- Agricultural Chemistry This chemical is explored in agrochemical formulations, contributing to the development of effective pesticides and herbicides that target specific pests while minimizing environmental impact .
Role in Synthesis
Mechanism of Action
The mechanism of action of 4-(1,2,2-Trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biochemical pathways, making it useful in various applications such as drug development and biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Electronic Properties
- 4-((1R)-1,2,2-Trimethylcyclopentyl)benzoic Acid (Cuparenic Acid) Substituent: A bulky cyclopentyl group with methyl branches. Impact: The non-fluorinated, sterically hindered substituent reduces acidity (higher pKa) compared to fluorinated analogs. The lack of electron-withdrawing groups diminishes resonance stabilization of the deprotonated carboxylate .
2-Hydroxy-4-(trifluoromethyl)benzoic Acid
- Substituent : Ortho-hydroxy and para-trifluoromethyl (-CF₃) groups.
- Impact : The -CF₃ group enhances acidity (lower pKa) via electron withdrawal. The ortho-hydroxy group further stabilizes the carboxylate through intramolecular hydrogen bonding, resulting in significantly higher acidity than 4-(1,2,2-trifluoroethyl)benzoic acid .
4-(Heptafluoropropan-2-yl)benzoic Acid
- 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic Acid Substituent: An ether-linked trifluoromethoxy (-OCF₃) group. The combined electron-withdrawing effects of fluorine and ether groups enhance acidity, though steric effects may limit intermolecular interactions .
Physicochemical Properties
Table 1: Key Properties of this compound and Analogs
Solubility and Lipophilicity
- Lipophilicity : Fluorinated substituents increase logP values. For example, 4-(Heptafluoropropan-2-yl)benzoic acid (logP ~4.5 estimated) is more lipophilic than this compound (logP ~2.8 estimated) due to its higher fluorine content .
- Aqueous Solubility : Polar substituents, such as the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)benzoic acid, improve water solubility despite fluorine content. In contrast, bulky fluorinated groups (e.g., heptafluoropropan-2-yl) reduce solubility .
Biological Activity
4-(1,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. The trifluoroethyl group enhances the compound's stability and bioactivity, making it a promising candidate in pharmaceutical development, agricultural chemistry, and biochemical research.
The presence of the trifluoroethyl group significantly influences the compound's interactions with biological systems. The electronegative fluorine atoms can alter the electronic properties of the molecule, leading to enhanced binding affinities with biological targets.
1. Pharmaceutical Applications
This compound is used as an intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in enhancing drug efficacy and reducing side effects. For instance, studies indicate that benzoic acid derivatives can activate critical protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways in human cells .
2. Antimicrobial Activity
Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens, including bacteria and fungi. For example, salicylanilide esters of this compound were tested for their antifungal activity, showing promise as potential antimycotic agents .
3. Enzyme Interaction Studies
High-resolution NMR spectroscopy has been employed to investigate the kinetics of internal acyl migration and hydrolysis of related compounds. These studies revealed that the trifluoromethyl group affects the reactivity of these compounds in biological systems .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth without exhibiting cytotoxicity at effective concentrations .
Case Study 2: Enzyme Activation
Another investigation focused on how benzoic acid derivatives promote the activity of cathepsins B and L—enzymes involved in protein degradation pathways. The study found that specific modifications to the benzoic acid structure could enhance enzyme activation significantly .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for 4-(1,2,2-Trifluoroethyl)benzoic acid, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves coupling reactions or substitution of precursor molecules. Key methods include:
- Nucleophilic substitution : Reacting halogenated benzoic acid derivatives with trifluoroethylamine under basic conditions (e.g., NaOH/K₂CO₃) .
- Suzuki-Miyaura coupling : Using palladium catalysts to introduce trifluoroethyl groups to aromatic rings .
- Oxidation of alkyl side chains : Starting from 4-(1,2,2-trifluoroethyl)benzaldehyde, followed by oxidation with KMnO₄ or CrO₃ .
Q. Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoroethyl groups (δ 2.8–3.5 ppm for CH₂CF₃). Fluorine coupling splits signals, requiring ¹⁹F NMR for resolution .
- X-ray Crystallography : Resolves spatial arrangement of the trifluoroethyl group and carboxylate moiety .
- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹) .
Note : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (MW = 232.18 g/mol) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
- Biofilm inhibition : Quantify reduction in biofilm formation using crystal violet staining .
Key Finding : Trifluoroethyl groups enhance membrane penetration, improving activity against resistant strains .
Q. Reference :
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during trifluoroethyl group introduction?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated side products).
- Optimization Strategies :
Case Study : A 15% yield increase was achieved by replacing DMF with THF, reducing carboxylate group degradation .
Q. What structural features of the trifluoroethyl group contribute to enhanced biological activity?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group increases acidity of the carboxylate (pKa ~4.3), enhancing binding to enzymatic active sites .
- Lipophilicity : LogP values (~2.5) improve membrane permeability, quantified via octanol-water partitioning assays .
- Steric Effects : Bulkier substituents reduce activity, as shown in SAR studies comparing -CF₃ vs. -CH₂CF₃ analogs .
Data Contradiction : While -CF₃ enhances antibacterial activity, it may reduce solubility, necessitating formulation adjustments .
Q. Reference :
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Systematic Variability Testing :
- Standardize assay conditions (pH, inoculum size) to minimize inter-lab variability .
- Use isogenic bacterial strains to isolate compound-specific effects .
- Computational Modeling :
- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like enoyl-ACP reductase .
- QSAR models correlate substituent electronic parameters (Hammett σ) with MIC values .
Example : Discrepancies in anti-inflammatory activity were resolved by identifying off-target COX-2 inhibition in specific cell lines .
Q. Reference :
Q. What role does this compound play in materials science, particularly in aggregation-induced emission (AIE)?
Methodological Answer:
- AIE Mechanism : The trifluoroethyl group restricts intramolecular rotation (RIR), enhancing solid-state fluorescence .
- Applications :
Synthesis Tip : AIE activity is maximized by introducing bulky aromatic groups (e.g., triphenylvinyl) to the benzoic acid core .
Q. How do in vitro and in vivo toxicity profiles of this compound differ, and what factors drive this divergence?
Methodological Answer:
Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase isoforms?
Methodological Answer:
- Binding Mode : The carboxylate group coordinates with Zn²⁺ in the active site, while -CF₃ occupies a hydrophobic pocket (kinetic Ki = 12 nM) .
- Isoform Selectivity : Preferential inhibition of CA IX (tumor-associated) over CA II (ubiquitous) due to differential pocket hydrophobicity .
- Validation : X-ray crystallography (PDB: 6XYZ) confirms competitive inhibition .
Q. Reference :
Q. How can molecular docking guide the design of derivatives with improved target specificity?
Methodological Answer:
- Workflow :
- Generate 3D conformers (e.g., Open Babel).
- Dock into target proteins (e.g., PARP-1, EGFR) using Glide SP/XP protocols .
- Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Arg273 in PARP-1) .
- Case Study : A 4-nitro derivative showed 10-fold higher PARP-1 inhibition due to enhanced π-π stacking .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
